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Introduction
Adrixetinib (Q702) is an orally bioavailable, selective small molecule inhibitor of the Axl, Mer,

and CSF1R receptor tyrosine kinases (RTKs).[1][2] Developed by Qurient, Adrixetinib is an

innovative immunotherapy agent that targets key pathways involved in tumor immune evasion

and drug resistance.[3] Its unique mechanism of action, which involves modulating the tumor

microenvironment (TME) to enhance the body's innate and adaptive immune responses

against cancer, has positioned it as a promising candidate for the treatment of various solid

tumors and hematologic malignancies.[1][3] This technical guide provides a comprehensive

overview of the discovery, preclinical development, and ongoing clinical evaluation of

Adrixetinib.

Discovery and Initial Research
The foundational basic science research and non-clinical program for the compound that would

become Adrixetinib were conducted at the Max Planck Institute of Biochemistry and the Lead

Discovery Center in Germany. Qurient Co. Ltd., a clinical-stage biopharmaceutical company

headquartered in South Korea, licensed Adrixetinib and has since been leading its

development from preclinical studies to clinical trials.[3]
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Mechanism of Action: A Tri-Targeted Approach to
Overcoming Cancer Resistance
Adrixetinib exerts its anti-tumor effects by simultaneously inhibiting three key receptor tyrosine

kinases: Axl, Mer, and CSF1R. These kinases are often overexpressed in various cancers and

are associated with poor prognosis, drug resistance, and an immunosuppressive tumor

microenvironment.[1][2][3]

Axl and Mer Inhibition: Axl and Mer are members of the TAM (Tyro3, Axl, Mer) family of

RTKs. Their activation promotes cancer cell proliferation, survival, invasion, and metastasis.

Furthermore, they play a crucial role in suppressing the innate immune system, thereby

helping tumors to evade immune destruction. By inhibiting Axl and Mer, Adrixetinib directly

hinders tumor cell growth and survival while also reactivating the innate immune response

against cancer cells.[1][2]

CSF1R Inhibition: The Colony-Stimulating Factor 1 Receptor (CSF1R) is critical for the

differentiation, survival, and function of tumor-associated macrophages (TAMs) and myeloid-

derived suppressor cells (MDSCs). These immune cells are key components of an

immunosuppressive TME. Specifically, CSF1R signaling promotes the polarization of

macrophages towards an M2 phenotype, which is associated with tumor promotion and

immune suppression. Inhibition of CSF1R by Adrixetinib disrupts the survival signals for

these immunosuppressive cells, leading to a reduction in M2 macrophages and MDSCs and

a shift towards a more pro-inflammatory, anti-tumor M1 macrophage phenotype. This

remodeling of the TME enhances the efficacy of anti-tumor T-cell responses.[1][4]

The simultaneous inhibition of these three targets by Adrixetinib leads to a multi-faceted anti-

cancer effect: direct inhibition of tumor cell growth and survival, and a profound reprogramming

of the tumor microenvironment from an immunosuppressive to an immune-activated state.
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Assay Preparation

Kinase Reaction Detection Data Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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